molecular formula C11H13BrF3N B7865412 N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine

N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine

Cat. No.: B7865412
M. Wt: 296.13 g/mol
InChI Key: MEEFLXIRXUGCKH-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine is an organic compound that features a bromobenzyl group, an ethyl group, and a trifluoroethanamine moiety. This compound is of interest due to its unique chemical structure, which combines the properties of bromine, ethyl, and trifluoro groups, making it a valuable subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzyl bromide with N-ethyl-2,2,2-trifluoroethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium carbonate, DMF, THF.

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Major Products

    Substitution: Various substituted benzyl derivatives.

    Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid.

    Reduction: Corresponding amines or alcohols.

Scientific Research Applications

N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroethanamine moiety can enhance the compound’s lipophilicity and binding affinity, allowing it to effectively interact with hydrophobic pockets in proteins. The bromobenzyl group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromobenzyl)-N-methyl-2,2,2-trifluoroethanamine
  • N-(4-bromobenzyl)-N-propyl-2,2,2-trifluoroethanamine
  • N-(4-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine

Uniqueness

N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and binding properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-N-ethyl-2,2,2-trifluoroethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N/c1-2-16(8-11(13,14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEEFLXIRXUGCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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